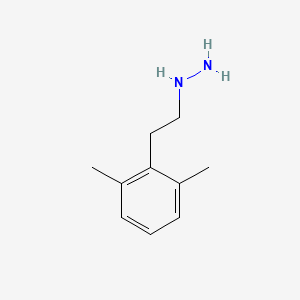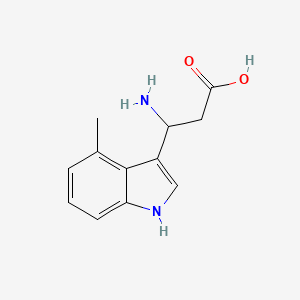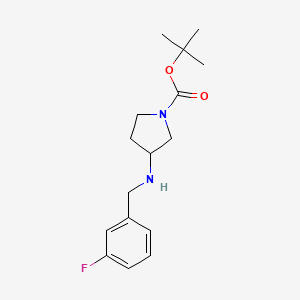
Hydrazine, (2,6-dimethylphenethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (2,6-dimethylphenethyl)- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a 2,6-dimethylphenethyl group attached to the hydrazine moiety, making it a unique derivative with specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes or ketones. For example, the preparation of hydrazones can be achieved by combining suitable aldehydes with hydrazides in various organic solvents. Different synthetic approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing (2,6-dimethylphenethyl)-hydrazine may vary, but they generally follow the principles of organic synthesis involving hydrazine and appropriate aromatic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, (2,6-dimethylphenethyl)- undergoes various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to amines.
Substitution: Hydrazines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as potassium hydroxide for the Wolff-Kishner reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wolff-Kishner reduction converts hydrazones to alkanes, producing nitrogen gas as a byproduct .
Aplicaciones Científicas De Investigación
Hydrazine, (2,6-dimethylphenethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydrazine, (2,6-dimethylphenethyl)- involves its interaction with molecular targets through its hydrazine moiety. The nitrogen-nitrogen bond in hydrazines can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: The parent compound with a simpler structure.
Phenylhydrazine: A derivative with a phenyl group attached to the hydrazine moiety.
(2,6-Dimethylphenyl)hydrazine: A closely related compound with similar structural features.
Uniqueness
Hydrazine, (2,6-dimethylphenethyl)- is unique due to the presence of the 2,6-dimethylphenethyl group, which imparts specific chemical and physical properties. This structural modification can influence the compound’s reactivity, stability, and biological activity, making it distinct from other hydrazine derivatives .
Propiedades
Número CAS |
30953-60-7 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3 |
Clave InChI |
XSTYEYRVVWAVPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)


![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)
![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)
![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)


![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
